molecular formula C18H21NO3 B3022406 Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 881041-59-4

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3022406
CAS No.: 881041-59-4
M. Wt: 299.4 g/mol
InChI Key: UDCJPCCYVVLTDS-UHFFFAOYSA-N
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Description

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a formyl group at position 5, a 4-isopropylphenyl substituent at position 4, and methyl groups at positions 1 and 2. The 4-isopropylphenyl group contributes to steric bulk and lipophilicity, which may influence solubility and membrane permeability in biological systems. The formyl group introduces electrophilic reactivity, making the compound a candidate for further derivatization or covalent interactions with biomolecules.

Properties

IUPAC Name

methyl 5-formyl-1,2-dimethyl-4-(4-propan-2-ylphenyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-11(2)13-6-8-14(9-7-13)17-15(10-20)19(4)12(3)16(17)18(21)22-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCJPCCYVVLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C=O)C2=CC=C(C=C2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions, followed by formylation and esterification reactions to introduce the formyl and methyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Hydroxymethyl derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Biological Activity

Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound that exhibits notable biological activities. Its unique structure, characterized by the pyrrole ring and various substituents, contributes to its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrole core with a formyl group at the 5-position and an isopropylphenyl substituent at the 4-position. This structural arrangement is significant for its biological interactions and mechanisms of action.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. In vitro assays have demonstrated effectiveness against a range of bacterial and fungal pathogens.

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1512
8b1814
8c2010
Target Compound 21 (specific data on this compound not provided)15 (specific data on this compound not provided)

These results indicate that the compound has significant antibacterial properties, particularly against Gram-positive bacteria, and moderate antifungal activity.

Cell Growth Inhibition

In studies involving cell cultures, this compound has been shown to suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody-producing cells. This suggests a dual role in promoting metabolic activity while inhibiting proliferation, which can be beneficial in therapeutic contexts where controlled cell growth is desired.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in metabolism and growth regulation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can significantly alter its biological efficacy. For instance, derivatives with specific substitutions have shown varying degrees of effectiveness in enhancing cell-specific productivity in antibody production processes.

Case Studies and Research Findings

  • Antimicrobial Screening : A series of derivatives were synthesized and tested for their antimicrobial activity. The results indicated that structural variations significantly impacted their efficacy against both bacterial and fungal strains.
  • Monoclonal Antibody Production : Research demonstrated that the introduction of this compound into cell culture systems improved monoclonal antibody yields while maintaining cell viability. This was attributed to enhanced metabolic activity without compromising cellular health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Pyrrole Derivatives and Analogs
Compound Name Core Structure Position 4 Substituent Position 5 Substituent Key Functional Groups
Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate Pyrrole 4-isopropylphenyl Formyl Ester, Formyl, Methyl
Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate () Oxazole Cyclopropylmethyl Methyl Ester, Cyclopropane, Methyl
W54011 () Tetralin 4-isopropylphenyl Carboxamide Carboxamide, Hydrochloride

Key Observations:

Core Heterocycle Differences: The target compound’s pyrrole core contrasts with the oxazole in ’s derivative. Oxazoles, with an oxygen atom, exhibit weaker aromaticity but greater polarity .

Substituent Effects :

  • The 4-isopropylphenyl group (target compound and W54011) introduces steric hindrance and lipophilicity, likely improving membrane permeability compared to the cyclopropylmethyl group in ’s oxazole derivative. However, excessive lipophilicity may reduce aqueous solubility.
  • The formyl group at position 5 in the target compound provides a reactive aldehyde for Schiff base formation or nucleophilic additions, absent in the methyl-substituted oxazole analog.

Biological Relevance: W54011 (), despite its tetralin core, shares the 4-isopropylphenyl moiety with the target compound. However, W54011’s carboxamide and hydrochloride groups enhance solubility and ionic interactions, which the target compound lacks .

Table 2: Hypothetical Property Comparison*
Property Target Compound Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate W54011
Lipophilicity (LogP) High (estimated ~4.2) Moderate (~2.8) Moderate (~3.1)
Aqueous Solubility Low Moderate High (ionized form)
Reactivity High (formyl group) Low Moderate (carboxamide)
*Data inferred from substituent effects; experimental validation required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Methyl 5-formyl-4-(4-isopropylphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

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